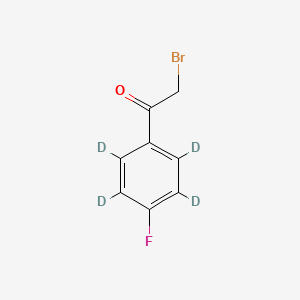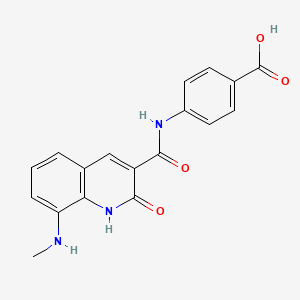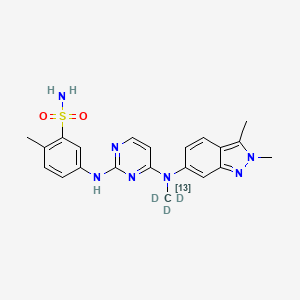
Axl-IN-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Axl-IN-15 is a potent inhibitor of the Axl receptor tyrosine kinase, which is part of the TAM family of receptors. This compound has shown significant promise in cancer research due to its ability to inhibit Axl with high specificity and potency. Axl receptor tyrosine kinase plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion, making it a valuable target in cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-15 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to form the basic skeleton of the compound.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation to enhance the compound’s activity.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route while ensuring consistency and purity. This typically requires optimization of reaction conditions, use of high-quality reagents, and implementation of stringent quality control measures to produce the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
Axl-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Axl-IN-15 exerts its effects by inhibiting the Axl receptor tyrosine kinase. The mechanism involves:
Binding to the Receptor: this compound binds to the intracellular kinase domain of the Axl receptor, preventing its activation by its natural ligand, growth arrest-specific protein 6 (Gas6).
Inhibition of Phosphorylation: The binding of this compound prevents the autophosphorylation of the receptor, which is necessary for its activation.
Blocking Downstream Signaling: By inhibiting Axl activation, this compound blocks downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, which are involved in cell survival, proliferation, and migration.
Comparación Con Compuestos Similares
Axl-IN-15 is compared with other similar compounds, such as:
Bemcentinib: Another Axl inhibitor with a different chemical structure but similar inhibitory activity.
Sitravatinib: A multi-kinase inhibitor that targets Axl along with other kinases like MET and VEGFR.
Dubermatinib: A selective Axl inhibitor with a different mechanism of action.
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting Axl receptor tyrosine kinase. It exhibits a dissociation constant (K_i) and a half-maximal inhibitory concentration (IC50) of less than 1 nanomolar, making it one of the most potent Axl inhibitors available .
Conclusion
This compound is a highly potent and specific inhibitor of the Axl receptor tyrosine kinase, with significant potential in cancer research and therapy. Its unique properties and wide range of applications make it a valuable tool in the study and treatment of various cancers.
Propiedades
Fórmula molecular |
C26H32F3N9O3 |
|---|---|
Peso molecular |
575.6 g/mol |
Nombre IUPAC |
4-[4-[[2-amino-5-(1-methylimidazol-4-yl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-6-(cyclopropylmethoxy)-N-[(2S)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2-carboxamide |
InChI |
InChI=1S/C26H32F3N9O3/c1-15(26(27,28)29)33-23(39)22-34-24(36-25(35-22)41-13-16-3-4-16)38-7-5-17(6-8-38)12-40-20-9-18(10-31-21(20)30)19-11-37(2)14-32-19/h9-11,14-17H,3-8,12-13H2,1-2H3,(H2,30,31)(H,33,39)/t15-/m0/s1 |
Clave InChI |
WKTLEPVJBGMJKC-HNNXBMFYSA-N |
SMILES isomérico |
C[C@@H](C(F)(F)F)NC(=O)C1=NC(=NC(=N1)OCC2CC2)N3CCC(CC3)COC4=C(N=CC(=C4)C5=CN(C=N5)C)N |
SMILES canónico |
CC(C(F)(F)F)NC(=O)C1=NC(=NC(=N1)OCC2CC2)N3CCC(CC3)COC4=C(N=CC(=C4)C5=CN(C=N5)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



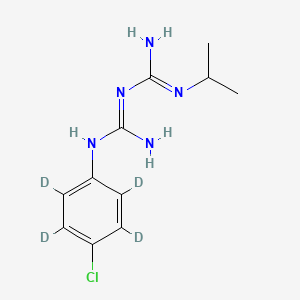
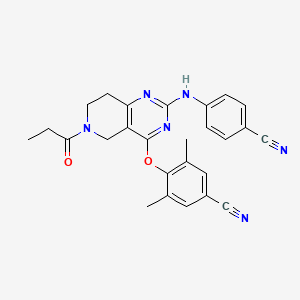
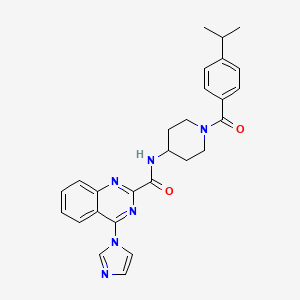
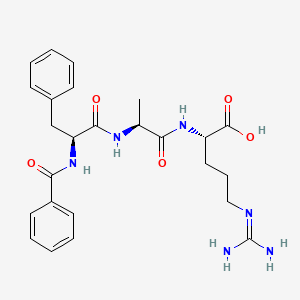
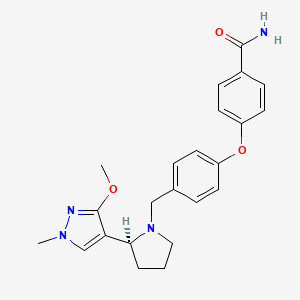
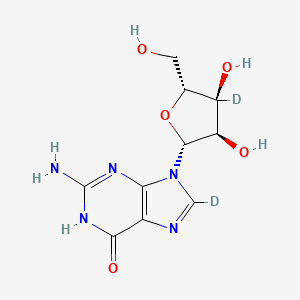
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
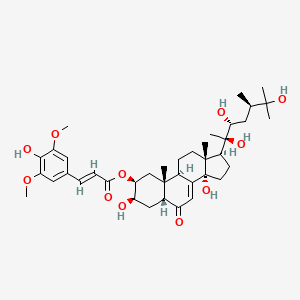
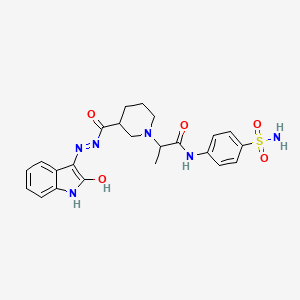
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)
